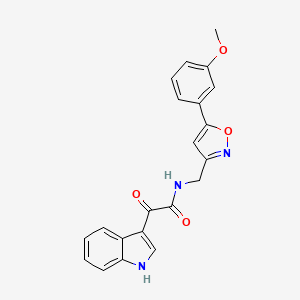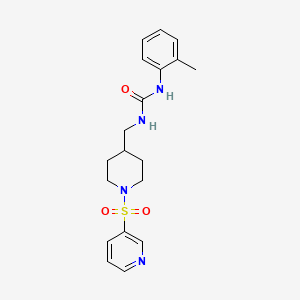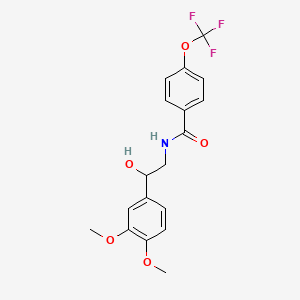
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
カタログ番号 B2695239
CAS番号:
1797762-20-9
分子量: 385.339
InChIキー: BICCMGZXNXLFPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
科学的研究の応用
Environmental Science Applications
- Degradation and Environmental Behavior : The study by Qutob et al. (2022) focuses on advanced oxidation processes (AOPs) for the treatment of acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Although not directly related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, this research indicates the potential environmental impact and degradation pathways of complex organic compounds, suggesting the importance of understanding such mechanisms for related benzamides.
Medical and Pharmaceutical Applications
- Neurotoxicity and Endocrine Disruption : Dingemans et al. (2011) reviewed the toxicological effects of polybrominated diphenyl ethers (PBDEs) and their metabolites on the nervous system, highlighting mechanisms of neurotoxicity that may be relevant to structurally related benzamides (Dingemans, van den Berg, & Westerink, 2011). This study underscores the potential risks associated with exposure to compounds bearing structural similarity to PBDEs, including benzamides with halogenated and ether functionalities.
Materials Science and Chemical Engineering Applications
- Flame Retardants and Emerging Contaminants : The research by Hsu et al. (2018) on non-PBDE halogenated fire retardants explores new brominated fire retardants and dechlorane plus (DP) in indoor environments, reflecting on their ubiquity and potential health impacts (Hsu et al., 2018). While N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is not a flame retardant, the study provides context on the environmental persistence and bioaccumulation concerns of structurally complex benzamides and related compounds.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5/c1-25-15-8-5-12(9-16(15)26-2)14(23)10-22-17(24)11-3-6-13(7-4-11)27-18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCMGZXNXLFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid
108211-36-5; 128899-79-6


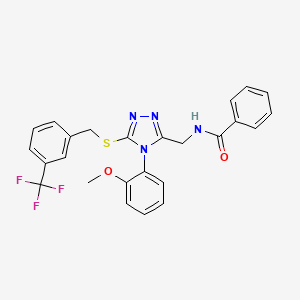
![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)
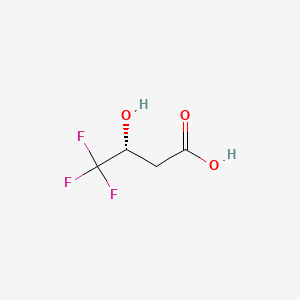
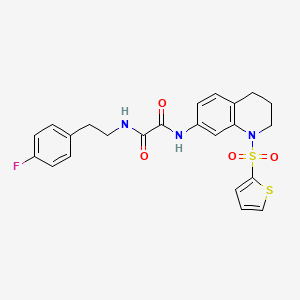
![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
